1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
“1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid” is a complex organic compound that features a piperidine ring, a pyrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group, and finally the attachment of the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, including its potential as a drug candidate.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine: A similar compound without the dihydroxybutanedioic acid moiety.
4-chlorophenyl-4-methyl-1H-pyrazole: A simpler compound that forms part of the structure.
Uniqueness
The presence of the dihydroxybutanedioic acid moiety in “1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid” may confer unique properties, such as enhanced solubility or specific biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
86871-79-6 |
---|---|
Molecular Formula |
C22H30ClN3O7 |
Molecular Weight |
483.9 g/mol |
IUPAC Name |
1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H24ClN3O.C4H6O6/c1-14-17(15-6-8-16(19)9-7-15)20-21-18(14)23-13-5-12-22-10-3-2-4-11-22;5-1(3(7)8)2(6)4(9)10/h6-9H,2-5,10-13H2,1H3,(H,20,21);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
DEZRLIVCOXPLBI-LREBCSMRSA-N |
Isomeric SMILES |
CC1=C(NN=C1OCCCN2CCCCC2)C3=CC=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=C(NN=C1OCCCN2CCCCC2)C3=CC=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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